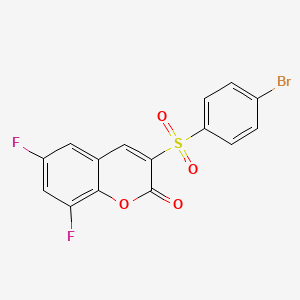

3-(4-Bromophenyl)sulfonyl-6,8-difluorochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

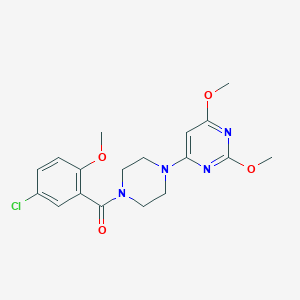

The molecular formula of 3-(4-Bromophenyl)sulfonyl-6,8-difluorochromen-2-one is C15H7BrF2O4S. Its molecular weight is 401.18. Further structural analysis data is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Bromophenyl)sulfonyl-6,8-difluorochromen-2-one are not detailed in the search results, compounds with similar structures often undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 3-(4-Bromophenyl)sulfonyl-6,8-difluorochromen-2-one belongs to a class of compounds that have been explored for various applications in synthetic chemistry and materials science. While direct studies on this specific compound are limited, research on related bromophenyl sulfonyl compounds and their fluorinated derivatives provides insight into potential applications and chemical properties.

Bromophenyl derivatives, similar to 3-(4-Bromophenyl)sulfonyl-6,8-difluorochromen-2-one, have been studied for their anticancer properties. For instance, a novel bromophenol derivative showed significant anticancer activities on human lung cancer cell lines by inducing cell cycle arrest and apoptosis through reactive oxygen species (ROS)-mediated pathways Guo et al., 2018. This suggests that related compounds could have potential applications in developing anticancer drugs.

Sulfonylation reactions are critical in organic synthesis, and compounds bearing sulfonyl groups are valuable synthons. Research indicates that certain metal triflates, including those derived from bismuth, can catalyze sulfonylation of arenes efficiently, highlighting the importance of sulfonyl-containing compounds in synthetic chemistry Répichet et al., 1999. This implies that our compound of interest could be a precursor or an intermediate in complex organic synthesis, especially in the introduction of sulfonyl groups to aromatic systems.

Additionally, bromophenyl sulfone derivatives have been identified for their potential in synthesizing highly functionalized sulfones, which are versatile in synthetic chemistry for further transformations Auvray et al., 1985. This versatility includes applications in creating polymers, pharmaceuticals, and other advanced materials.

In material science, bromophenol derivatives from natural sources, like the red alga Rhodomela confervoides, have been investigated for their structural and biological activity. Although these compounds were found inactive against certain cancer cell lines and microorganisms, their diverse structures inspire synthetic analogs for various applications Zhao et al., 2004.

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfonyl-6,8-difluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrF2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSKUVNRUYLKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrF2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

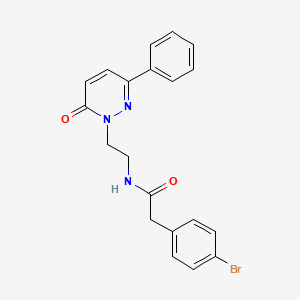

![butyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2607412.png)

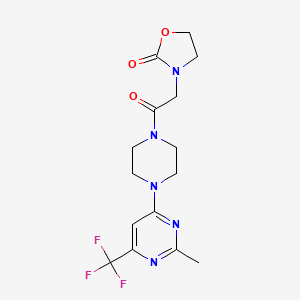

![N-[2-(2,6-dimethoxyphenoxy)ethyl]acetamide](/img/structure/B2607414.png)

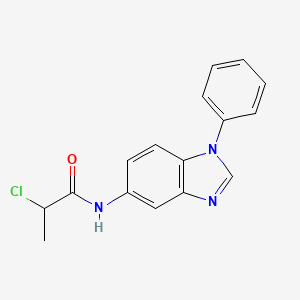

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2607420.png)